N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine
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Overview
Description
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C14H23NO3S. It is characterized by the presence of a butan-2-ylsulfanyl group and two methoxy groups attached to a phenyl ring, along with an ethyl chain terminating in a hydroxylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the butan-2-ylsulfanyl and methoxy groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Ethyl Chain: The ethyl chain is then attached to the substituted phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the Hydroxylamine Group: Finally, the hydroxylamine group is introduced via a nucleophilic substitution reaction, typically using hydroxylamine hydrochloride as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy and butan-2-ylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A psychoactive compound with similar structural features.
2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethanamine: A related compound with a similar phenyl ring substitution pattern.
Uniqueness
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
207740-40-7 |
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Molecular Formula |
C14H23NO3S |
Molecular Weight |
285.40 g/mol |
IUPAC Name |
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C14H23NO3S/c1-5-10(2)19-14-9-12(17-3)11(6-7-15-16)8-13(14)18-4/h8-10,15-16H,5-7H2,1-4H3 |
InChI Key |
BUKIXGXYEUJJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=C(C=C(C(=C1)OC)CCNO)OC |
Origin of Product |
United States |
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